Trimetrexate-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimetrexate-13C2,15N is a labeled form of the compound trimetrexate, which is a quinazoline derivative and a potent inhibitor of the enzyme dihydrofolate reductase (DHFR). This compound is used in various scientific research applications due to its ability to inhibit DHFR from bacterial, protozoan, and mammalian sources. The labeling with carbon-13 and nitrogen-15 isotopes allows for detailed studies in metabolic research and other scientific fields.
Preparation Methods
The preparation of Trimetrexate-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the trimetrexate molecule. This can be achieved through synthetic routes that utilize labeled precursors. One common method involves the use of labeled carbon dioxide (13CO2) and nitrogen-containing salts (15N) in a controlled environment, such as closed growth chambers or hydroponic systems . These conditions ensure a high degree of isotope enrichment, typically ranging between 96-98% for carbon-13 and 95-99% for nitrogen-15 .
Chemical Reactions Analysis
Trimetrexate-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinazoline derivatives with different functional groups.
Scientific Research Applications
Trimetrexate-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways of carbon and nitrogen in biological systems.
Medicine: Investigated for its potential use in treating diseases such as pneumocystis pneumonia and certain types of cancer.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Trimetrexate-13C2,15N exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is responsible for the reduction of dihydrofolate to tetrahydrofolate, a coenzyme involved in the synthesis of nucleotides. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, leading to a decrease in nucleotide synthesis and, consequently, DNA and RNA synthesis . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and certain pathogens .
Comparison with Similar Compounds
Trimetrexate-13C2,15N is similar to other folate antagonists, such as methotrexate and pemetrexed. it has unique properties that make it valuable for specific research applications:
Methotrexate: Another DHFR inhibitor used in cancer treatment.
Pemetrexed: A multi-targeted antifolate that inhibits several enzymes involved in nucleotide synthesis.
Properties
Molecular Formula |
C19H23N5O3 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-methyl-6-[(3,4,5-trimethoxyanilino)(113C)methyl]quinazoline-2,4-diamine |
InChI |
InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)/i9+1,18+1,23+1 |
InChI Key |
NOYPYLRCIDNJJB-DRUGTNOTSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1[13C](=NC(=[15N]2)N)N)[13CH2]NC3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.